Ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate (ECPC) is an organic compound that is used in a variety of scientific applications, including drug discovery, biochemistry, and physiology. It is a synthetic compound derived from a combination of piperidine and 4-chlorobenzoyl chloride. ECPC is known for its wide range of applications and its ability to be easily synthesized in the laboratory.
Scientific Research Applications
Anticancer Potential
A study by Rehman et al. (2018) involved the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, including ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate. These compounds were evaluated for their anticancer properties. Some synthesized compounds showed promising results as anticancer agents, suggesting potential therapeutic applications in cancer treatment (Rehman et al., 2018).
Pharmaceutical Synthesis
Andersen et al. (2013) discussed the development of a synthesis process for AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This process involved coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with 4-piperidinecarboxylic acid, a process relevant to the synthesis of pharmaceutical compounds (Andersen et al., 2013).
Synthesis of Chemical Intermediates
Zheng Rui (2010) conducted research on the synthesis of various compounds using piperidine-4-carboxylic acid and ethyl carbonochloridate, demonstrating the utility of these compounds in creating valuable chemical intermediates (Zheng Rui, 2010).
Functionalized Tetrahydropyridines Synthesis
Xue-Feng Zhu et al. (2003) demonstrated a phosphine-catalyzed [4 + 2] annulation process to synthesize functionalized tetrahydropyridines. This method, involving ethyl 2-methyl-2,3-butadienoate and other components, highlights the role of piperidine derivatives in creating complex organic structures (Xue-Feng Zhu et al., 2003).
Antimicrobial and Antioxidant Properties
Kumar et al. (2016) synthesized Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate using a process that involved piperidine. This compound was found to have antimicrobial and antioxidant properties, underscoring the potential of piperidine derivatives in medicinal chemistry (Kumar et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as α-amylase and acetylcholinesterase . These enzymes play crucial roles in carbohydrate metabolism and neurotransmission, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involving nucleophilic substitution . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) reacts with an electrophile (a molecule or ion that accepts an electron pair). The specifics of this interaction would depend on the exact nature of the target enzyme and the compound’s chemical structure.
Biochemical Pathways
If the compound acts as an inhibitor of α-amylase and acetylcholinesterase, it could affect carbohydrate metabolism and neurotransmission pathways . Inhibition of α-amylase would slow down the breakdown of complex carbohydrates into simple sugars, potentially affecting energy production. Inhibition of acetylcholinesterase would increase the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, potentially affecting nerve signal transmission.
Result of Action
If the compound inhibits α-amylase and acetylcholinesterase, it could lead to changes in carbohydrate metabolism and neurotransmission, respectively . These changes could potentially manifest as alterations in energy production and nerve signal transmission.
properties
IUPAC Name |
ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-2-20-15(19)12-7-9-17(10-8-12)14(18)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKMALOICFKLOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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